molecular formula C8H7N3O4S B2406257 6-Nitro-1H-indole-3-sulfonamide CAS No. 132745-03-0

6-Nitro-1H-indole-3-sulfonamide

Cat. No.: B2406257
CAS No.: 132745-03-0
M. Wt: 241.22
InChI Key: BVLICPZIJARQEY-UHFFFAOYSA-N
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Description

6-Nitro-1H-indole-3-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibits a variety of pharmacological actions . Indole and its derivatives are crucial in medicinal chemistry due to their physiological actions, which include antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .


Synthesis Analysis

Sulfonamide-based indole derivatives, such as this compound, have been synthesized using various methods . One approach involves the N-alkylation of derivatives of 5-nitroindoles using sodium hydride in a solvent of dimethylformamide (DMF) under anhydrous conditions . Another method involves using 1H-indole-2-carboxylic acid as a starting material .


Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Scientific Research Applications

Antibacterial Activity

  • A study focused on the synthesis of certain derivatives of 1,2,4-triazino[5,6-b]indoles, including variations with nitro and sulfonamide groups, highlighted promising antibacterial activity (Bawazir & Alnajjar, 2020).

Antitrypanosomal Agents

  • Research on 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides revealed significant antitrypanosomal activity, suggesting potential use in treating Trypanosoma infections (Papadopoulou et al., 2012).

Synthesis of Pentafluorosulfanyl-Containing Indoles

  • A method for synthesizing pentafluorosulfanyl-containing indoles via vicarious nucleophilic substitution was described, showcasing a potential pathway for creating complex indole structures (Iakobson et al., 2013).

Antimitotic Activities

  • Indole sulfonamides, including variants with a nitro group, were found to inhibit microtubule assembly and have antiproliferative effects on cancer cells, suggesting their use in cancer therapy (Mohan et al., 2006).

COX-2 Inhibition

  • Synthesis of certain indole derivatives indicated potential as COX-2 inhibitors, which are important in inflammation and pain management (Caron et al., 2003).

Synthesis of Sultams

  • The synthesis of sultams from 2-nitrochalcones and sulfur demonstrated an efficient, atom-economical approach, potentially useful in creating novel pharmaceuticals (Nguyen & Retailleau, 2017).

Antifertility Activity

  • Some sulfur–nitrogen donor ligands derived from nitroindoles were studied for their antimicrobial and antifertility activities, showing diverse biological applications (Malik et al., 2010).

Enzyme Inhibition

  • Sulfonamide derivatives of indoles, including nitro variants, were explored for their inhibitory activity against carbonic anhydrase, a target in diuretic, anti-glaucoma, and anti-epileptic therapies (Imran et al., 2016).

Synthesis from TNT

  • The transformation of 2,4,6-trinitrotoluene (TNT) into 6-nitro-4-sulfanyl-1H-indoles was described, highlighting a unique approach to repurpose explosives for pharmaceutical applications (Rozhkov, 2014).

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Sulfonamides, a group to which this compound belongs, are known to inhibit and replace para-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group . This suggests that the compound may have good bioavailability.

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The indole ring is known to be a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . This could suggest that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Properties

IUPAC Name

6-nitro-1H-indole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4S/c9-16(14,15)8-4-10-7-3-5(11(12)13)1-2-6(7)8/h1-4,10H,(H2,9,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLICPZIJARQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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